molecular formula C12H11ClN2O2 B11865827 Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Cat. No.: B11865827
M. Wt: 250.68 g/mol
InChI Key: UBNPVZPACVCEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate typically involves the reaction of 3-chloroquinoxaline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the diverse range of reactions it can undergo, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-(3-chloroquinoxalin-2-yl)acetate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11(16)7-10-12(13)15-9-6-4-3-5-8(9)14-10/h3-6H,2,7H2,1H3

InChI Key

UBNPVZPACVCEQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.